Tonabersat - 175013-84-0

Tonabersat

Catalog Number: EVT-285952
CAS Number: 175013-84-0
Molecular Formula: C20H19ClFNO4
Molecular Weight: 391.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tonabersat is an anti-migraine agent. It binds to connexin43 hemichannels and inhibits ATP release in vitro during injury and reperfusion in a dose-dependent manner. This inhibition blocks trigeminal ganglion neuronal-satellite glial cell signaling and cortical spreading depression, a trigger of migraine pain. In vivo, tonabersat (10 mg/kg) increases the seizure threshold in maximal electroshock seizure threshold (MEST) mice and rats (143 and 1192%, respectively) and completely blocks neurogenic plasma extravasation, a marker of migraine pain, in a rat trigeminal nerve migraine model. Formulations containing tonabersat are in clinical trials for acute treatment of migraine.
Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs.

Quinine

Compound Description: Quinine is a naturally occurring alkaloid with antimalarial, antipyretic, and analgesic properties. It is known to inhibit cortical spreading depression (CSD) [].

Relevance: Quinine's ability to inhibit CSD, a phenomenon implicated in migraine aura, suggests a possible mechanism of action for Tonabersat, which also inhibits CSD []. This shared activity suggests a potential structural or mechanistic relationship between the two compounds.

Quinidine

Compound Description: Quinidine is a Class I antiarrhythmic agent and a stereoisomer of quinine. Like quinine, quinidine has been shown to inhibit CSD [].

Mefloquine

Compound Description: Mefloquine is a quinoline-methanol derivative primarily used as an antimalarial drug. It shares structural similarities with quinine and quinidine and has demonstrated efficacy in inhibiting CSD [].

Relevance: As a quinine derivative that also inhibits CSD, mefloquine further supports the potential involvement of neuronal connexin36 channels in CSD propagation, a mechanism possibly targeted by Tonabersat []. The shared structural features among quinine, quinidine, and mefloquine provide valuable insights for understanding the pharmacophore responsible for CSD inhibition and its potential relationship to Tonabersat's structure.

Sumatriptan

Compound Description: Sumatriptan is a triptan drug commonly used for the acute treatment of migraine attacks. It acts as a selective serotonin 5-HT1B/1D receptor agonist. Unlike Tonabersat, sumatriptan did not demonstrate efficacy in preventing migraine with aura in clinical trials [, ].

Relevance: While both sumatriptan and Tonabersat have been investigated for migraine treatment, they differ in their mechanisms of action and clinical efficacy profiles. Sumatriptan's primary effect is on the vasoconstriction of cranial blood vessels, while Tonabersat targets CSD and gap junction communication [, , ]. This difference highlights the complexity of migraine pathophysiology and the need for diverse therapeutic approaches. Additionally, the fact that sumatriptan did not exhibit the same preventive effect on aura as Tonabersat further underscores the potential importance of targeting CSD and gap junctions in migraine with aura management [].

Synthesis Analysis

The synthesis of Tonabersat involves a multi-step organic chemical process. The key steps include:

  1. Formation of the Benzopyran Core: The synthesis begins with the preparation of the benzopyran structure, which serves as the backbone for the compound. This involves cyclization reactions that yield the desired chromene framework.
  2. Acetylation: The introduction of an acetyl group is performed to enhance the pharmacological properties of the compound. This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride.
  3. Substitution Reactions: The synthesis includes various substitution reactions to introduce functional groups such as chloro and fluorine on the aromatic rings. These modifications are crucial for enhancing the activity and selectivity of Tonabersat towards its biological targets.
  4. Final Coupling: The final step involves coupling the synthesized benzopyran derivative with a suitable amine to form the complete Tonabersat structure. This step often requires careful control of reaction conditions to ensure high yield and purity of the final product.

Technical parameters such as temperature, solvent choice, and reaction time are critical throughout these stages to optimize yields and minimize by-products .

Molecular Structure Analysis

Tonabersat's molecular structure can be described in detail as follows:

  • Molecular Formula: C₁₈H₁₈ClFNO₄
  • Molecular Weight: Approximately 357.79 g/mol
  • Structural Features:
    • The compound features a chromene core, which is characteristic of many bioactive natural products.
    • It includes a chloro group at one end and a fluorine atom on an adjacent aromatic ring, contributing to its lipophilicity and interaction with biological membranes.
    • The presence of hydroxyl groups enhances its solubility in biological systems.

The stereochemistry around the chromene core is significant for its biological activity, with specific configurations influencing its interaction with connexin proteins .

Chemical Reactions Analysis

Tonabersat participates in several chemical reactions relevant to its pharmacological activity:

  1. Inhibition of Connexin Hemichannels: Tonabersat has been shown to inhibit connexin43 hemichannel opening, which is crucial in preventing pathological conditions such as inflammation and neuronal loss during central nervous system injuries .
  2. Modulation of ATP Release: In experimental models, Tonabersat modulates ATP release during ischemic events by blocking connexin43-mediated pathways. This action is significant in reducing secondary injury following ischemic episodes .
  3. Potential Prodrug Formation: Research indicates that Tonabersat can be modified into prodrugs with improved pharmacokinetic properties, enhancing its therapeutic efficacy .

These reactions underscore Tonabersat's role as a modulator of intercellular communication via gap junctions, affecting various cellular processes involved in neuroprotection and tumor biology.

Mechanism of Action

Tonabersat exerts its effects primarily through:

  • Connexin Inhibition: By selectively inhibiting connexin43 hemichannels, Tonabersat prevents excessive ion flux and ATP release that contribute to neuroinflammation and cell death during pathological conditions .
  • Impact on Cell Signaling: The inhibition leads to altered signaling pathways within glial cells and neurons, reducing pro-inflammatory cytokine release and enhancing cell survival under stress conditions .

This mechanism positions Tonabersat as a promising candidate for therapeutic strategies aimed at mitigating damage from neurological insults and improving outcomes in glioblastoma treatment.

Physical and Chemical Properties Analysis

Tonabersat exhibits several important physical and chemical properties:

These properties are essential for formulating Tonabersat into effective delivery systems for clinical applications .

Applications

Tonabersat has several potential applications in medicine:

  1. Migraine Prophylaxis: Clinical trials have indicated that Tonabersat may reduce the frequency of migraine attacks by modulating neuronal excitability through connexin inhibition .
  2. Cancer Therapy: Preclinical studies suggest that Tonabersat can enhance the efficacy of standard treatments for glioblastoma by disrupting tumor microtubes formed via connexin43-mediated gap junctions . This could improve survival rates in patients resistant to conventional therapies.
  3. Neuroprotection: Its ability to inhibit hemichannel opening positions Tonabersat as a candidate for protecting neurons from damage during ischemic events or neurodegenerative diseases .
Introduction to Tonabersat: Historical Development and Rationale

Origins in Benzoylamino-Benzopyran Compound Series

Tonabersat (SB-220453) emerged from systematic optimization of the benzoylamino-benzopyran scaffold, a chemical class recognized for its neurological activity. Its core structure consists of a chroman ring fused with a benzamide moiety, featuring stereospecificity at the C3 and C4 positions ((3S,4S) configuration) critical for biological activity [1] [6]. The molecular formula C₂₀H₁₉ClFNO₄ (molecular weight: 391.82 g/mol) includes key substituents: an acetyl group at C6, hydroxy and dimethyl groups at C2/C3, and a 3-chloro-4-fluorobenzamide moiety linked to the chroman nitrogen [4] [7]. This configuration enables selective interaction with neuronal targets, particularly gap junctions and serotonin receptors [6].

Table 1: Key Physicochemical Properties of Tonabersat

PropertyValue
Molecular FormulaC₂₀H₁₉ClFNO₄
CAS Registry Number175013-84-0
IUPAC NameN-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl]-3-chloro-4-fluorobenzamide
LogP4.075
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Rotatable Bonds3
Aqueous Solubility0.00892 mg/mL (predicted)

Evolution from Carabersat (SB-20469) to Tonabersat (SB-220453)

Tonabersat’s development traces to its predecessor Carabersat (SB-20469), an early benzopyran derivative investigated for epilepsy. Structural refinements focused on enhancing blood-brain barrier permeability and target specificity:

  • Acetyl Modification: Introduction of a C6 acetyl group increased affinity for cortical spreading depression (CSD) sites [1] [9].
  • Halogenation: The 3-chloro-4-fluorophenyl ring improved metabolic stability over non-halogenated analogs [4] [8].
  • Stereochemical Optimization: The (3S,4S) diastereomer demonstrated superior in vivo efficacy in CSD inhibition compared to racemic mixtures or other stereoisomers [6].

These modifications yielded a compound with a distinct pharmacological profile: Tonabersat’s gap junction modulation diverged from Carabersat’s primary sodium channel action. In vivo studies confirmed Tonabersat’s ability to suppress CSD propagation at 10 mg/kg, a mechanism absent in earlier analogs [1] [3].

Dual Therapeutic Rationale: Migraine Prophylaxis and Anticonvulsant Potential

Migraine Prophylaxis via Cortical Spreading Depression Inhibition

Tonabersat modulates neuronal and astrocytic connexin-based gap junctions, pivotal in CSD propagation—a depolarization wave underlying migraine aura [3]. Key evidence includes:

  • CSD Blockade: Preclinical studies showed dose-dependent CSD suppression (ED₅₀: 15 mg/kg) in rat models, preventing trigeminovascular activation [3] [9].
  • Clinical Translation: Two randomized trials (n=859) evaluated acute migraine relief. While headache relief at 2h reached 40.7% with 40mg (vs. placebo, p<0.05), complete abolition at 4h was 34.3% [9]. However, a systematic review of prophylactic trials noted insufficient evidence for migraine day reduction, though tolerability was favorable (adverse events: dizziness/nausea; dropout rate: 0.5%) [2] [5].

Emerging Anticonvulsant and Neuroprotective Applications

Beyond migraine, Tonabersat exhibits broader neuromodulatory effects:

  • Metastasis Inhibition: Combined with carboplatin, it reduced brain metastasis progression (10 mg/kg, p<0.01) by disrupting tumor-stromal gap junction communication [1] [7].
  • Neuroprotection: Patents describe utility in epilepsy, traumatic brain injury, and neurodegenerative conditions via connexin modulation [8]. A 2020 study highlighted efficacy in diabetic macular edema, suggesting vascular stabilization potential [6].

Table 2: Summary of Tonabersat’s Therapeutic Mechanisms

Therapeutic AreaPrimary TargetKey Pharmacodynamic EffectEvidence Level
Migraine ProphylaxisNeuronal gap junctionsCortical spreading depression inhibitionPhase II clinical trials
Cancer MetastasisAstrocytic connexinsDisruption of metastatic cell signalingPreclinical (in vivo)
NeuroprotectionPannexin-1 channelsReduction of neuroinflammatory cascadesPatent applications

Tonabersat represents a mechanistically distinct approach to neurological disorders, targeting intercellular communication rather than neurotransmitter systems. Its evolution exemplifies structure-driven optimization for CNS penetration and target engagement, with ongoing research expanding its therapeutic landscape [1] [8] [9].

Properties

CAS Number

175013-84-0

Product Name

Tonabersat

IUPAC Name

N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide

Molecular Formula

C20H19ClFNO4

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1

InChI Key

XLIIRNOPGJTBJD-ROUUACIJSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Solubility

Soluble in DMSO

Synonyms

6-acetyl-4-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo(b)pyran-3-ol
SB 220453
SB-220453
tonabersat

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.